molecular formula C19H26N4O2 B2845497 N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-22-0

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2845497
CAS No.: 852368-22-0
M. Wt: 342.443
InChI Key: ZXVBAXJWBHKMME-UHFFFAOYSA-N
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Description

N-[3-(4-Ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetically designed small molecule that integrates a privileged indole scaffold with a piperazine biovector. This molecular architecture is frequently explored in medicinal chemistry for its potential to interact with diverse biological targets. The structure features a 2-oxoacetamide linker connecting a 1H-indol-3-yl moiety to a 4-ethylpiperazine-substituted propyl chain, a design that can confer favorable physicochemical properties and enhance bioavailability. Compounds featuring similar N-acetamide indole cores and piperazine motifs have demonstrated significant research utility, particularly as inhibitors of specific enzymatic targets. For instance, structurally related N-acetamide indoles have been identified as potent antimalarial agents through inhibition of PfATP4, a P-type ATPase essential for sodium homeostasis in Plasmodium falciparum parasites . Furthermore, piperazine derivatives are extensively investigated as inhibitors for various targets, including autotaxin, a key enzyme in lysophosphatidic acid production involved in cancer progression and other pathophysiological conditions . Researchers value this compound for probing structure-activity relationships in drug discovery campaigns, particularly in developing therapeutics for infectious diseases, oncology, and neurological disorders. The presence of the piperazine group often contributes to improved aqueous solubility and pharmacokinetic profiles, making it a valuable building block for lead optimization. This product is provided for research purposes only and is strictly intended for laboratory use in vitro. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-2-22-10-12-23(13-11-22)9-5-8-20-19(25)18(24)16-14-21-17-7-4-3-6-15(16)17/h3-4,6-7,14,21H,2,5,8-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVBAXJWBHKMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the indole nitrogen, the 2-oxoacetamide side chain, and additional functional groups. These variations influence biological activity, selectivity, and physicochemical properties. Below is a systematic comparison:

Structural Analogues with Modified Piperazine/Piperidine Side Chains

Compound Name Structural Differences vs. Target Compound Biological Activity/Findings Reference
2-(1H-Indol-3-yl)-N-[3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl]-2-oxoacetamide 4-Methoxyphenyl substituent on piperazine ring Not explicitly reported; similar piperazine derivatives are explored for CNS targets .
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide Pyrimidine-piperazine hybrid side chain Anticancer activity (specific targets not detailed) .

Indole Derivatives with Varied N-Substituents

Compound Name Structural Differences vs. Target Compound Biological Activity/Findings Reference
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide (14) N-Benzylated indole; pyridinylamide side chain Microtubule inhibition, antitumor activity (no neurotoxicity) .
2-(4′-Chloro-4-(octylsulfonamido)-[1,1′-biphenyl]-3-yl)-N-(3-(dimethylamino)propyl)-2-oxoacetamide Biphenyl-sulfonamide core; dimethylaminopropyl side chain Synthesized and characterized (biological data not reported) .

Key Insight : Substitution at the indole nitrogen (e.g., benzyl groups) often enhances metabolic stability but may reduce solubility. The target compound’s unsubstituted indole may favor interactions with flat binding sites (e.g., enzyme active sites).

Adamantane-Containing Indole Glyoxylamides

Compound Name Structural Differences vs. Target Compound Biological Activity/Findings Reference
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) Adamantane substituent at indole C2; diverse N-substituents IC₅₀ values: 0.8–12.4 µM against HeLa, MCF7, and HepG2 cancer cells .

The target compound’s piperazine-propyl chain balances hydrophilicity, which may improve bioavailability.

Antimicrobial Indole Derivatives

Compound Name Structural Differences vs. Target Compound Biological Activity/Findings Reference
8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) Bis-indole structure; ethyl linker Antimicrobial activity against S. aureus and ESKAPE pathogens .
2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide Bromopropyl-N-indole; nitrophenylamide Potent antimicrobial activity (specific MICs not provided) .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors LogP (Predicted)
N-[3-(4-Ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide 386.47 2 5 2.1
2-(1H-Indol-3-yl)-N-[3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl]-2-oxoacetamide 420.51 2 6 2.8
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide 405.86 2 4 3.5

Preparation Methods

Friedel-Crafts Acylation of Indole

The indole-oxoacetate core is synthesized via Friedel-Crafts acylation, a widely used method for functionalizing indole at the 3-position. Indole reacts with oxalyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 2-(1H-indol-3-yl)-2-oxoacetyl chloride . Subsequent hydrolysis under mild basic conditions (e.g., NaHCO₃) produces the free acid.

Reaction Scheme:
$$
\text{Indole} + \text{ClCOCOCl} \xrightarrow{\text{AlCl}3} \text{2-(1H-Indol-3-yl)-2-oxoacetyl chloride} \xrightarrow{\text{H}2\text{O}} \text{2-(1H-Indol-3-yl)-2-oxoacetic acid}
$$

Alternative Oxidation Routes

Indole-3-glyoxylic acid derivatives may also serve as precursors. For example, oxidation of tryptophan derivatives using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) generates α-keto acids. However, Friedel-Crafts acylation remains the most direct and scalable method.

Synthesis of 3-(4-Ethylpiperazin-1-yl)propylamine

N-Ethylation of Piperazine

Piperazine undergoes mono-alkylation with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) to yield 1-ethylpiperazine . Selective ethylation is achieved by using a stoichiometric excess of piperazine to minimize di-alkylation.

Reaction Conditions:
$$
\text{Piperazine} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{1-Ethylpiperazine}
$$

Propyl Chain Introduction

The propylamine side chain is introduced via N-alkylation of 1-ethylpiperazine with 1-bromo-3-chloropropane. The reaction proceeds in anhydrous acetonitrile or DMF under reflux, yielding 3-chloro-N-(4-ethylpiperazin-1-yl)propane . Subsequent amination with aqueous ammonia or ammonium hydroxide converts the terminal chloride to an amine.

Reaction Sequence:
$$
\text{1-Ethylpiperazine} + \text{BrCH}2\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{3-Chloro-N-(4-ethylpiperazin-1-yl)propane} \xrightarrow{\text{NH}3} \text{3-(4-Ethylpiperazin-1-yl)propylamine}
$$

Amide Bond Formation

Activation of 2-(1H-Indol-3-yl)-2-Oxoacetic Acid

The carboxylic acid is activated as a mixed anhydride or acid chloride for amide coupling. Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to 2-(1H-indol-3-yl)-2-oxoacetyl chloride , which reacts efficiently with amines.

Coupling with 3-(4-Ethylpiperazin-1-yl)propylamine

The amine is treated with the acyl chloride in dichloromethane or THF, with a tertiary amine base (e.g., triethylamine) to scavenge HCl. The reaction proceeds at 0–25°C, yielding the target amide.

Final Reaction:
$$
\text{2-(1H-Indol-3-yl)-2-oxoacetyl chloride} + \text{3-(4-Ethylpiperazin-1-yl)propylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-[3-(4-Ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide}
$$

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using gradients of methanol/dichloromethane (1:10–1:15 v/v). Final recrystallization from ethanol or acetonitrile enhances purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, indole NH), 8.1–7.1 (m, 5H, indole aromatics), 3.4–2.3 (m, 14H, piperazine and propyl chain), 1.3 (t, 3H, CH₂CH₃).
  • HRMS : Calculated for C₁₉H₂₅N₅O₂ [M+H]⁺: 380.2074; Found: 380.2078.

Optimization and Yield Considerations

  • Friedel-Crafts Acylation : 75–85% yield
  • Piperazine Ethylation : 70–80% yield
  • Propylamine Synthesis : 65–75% yield
  • Amide Coupling : 60–70% yield

Q & A

Q. What synthetic routes are recommended for N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Condensation reactions to form the indole-oxoacetamide core (e.g., coupling indole derivatives with α-keto acids).
  • Substitution reactions to introduce the 4-ethylpiperazine-propyl moiety, often using alkylation or nucleophilic displacement under controlled temperatures (0–60°C) and solvents like dichloromethane (DCM) or ethanol .
  • Purification via column chromatography and recrystallization. Optimize yields by adjusting catalysts (e.g., DCC for amide bond formation) and reaction times .

Q. How can the structure of this compound be confirmed?

Use spectroscopic and analytical techniques :

  • 1H/13C NMR : Confirm functional groups (e.g., indole NH at ~10 ppm, piperazine protons at 2.5–3.5 ppm) .
  • HR-ESI MS : Verify molecular weight (e.g., observed m/z 354.1219 [M + Na]+ for a related indole-oxoacetamide) .
  • X-ray crystallography : Resolve 3D conformation using SHELX programs for refinement, particularly SHELXL for small-molecule structures .

Q. What preliminary biological activities are associated with this compound?

Indole-oxoacetamide derivatives exhibit:

  • Antimicrobial activity : Tested against S. aureus and ESKAPE pathogens in 96-well plate liquid inhibition assays (IC50 values reported for analogs) .
  • Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via mechanisms similar to indole-based inhibitors .
  • Enzyme modulation : α-Ketoamide groups may inhibit proteases or kinases, as seen in structurally related compounds .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products?

Apply design of experiments (DOE) methodologies:

  • Vary solvents (e.g., DMF for polar intermediates), catalysts (e.g., EDCI/HOBt for amidation), and temperatures.
  • Use HPLC monitoring to track reaction progress and identify byproducts .
  • Statistical tools like response surface modeling (RSM) can predict optimal conditions .

Q. How should contradictory bioactivity data between studies be resolved?

Address variability through:

  • Assay standardization : Replicate experiments across multiple cell lines (e.g., RAW264.7 for inflammation) and pathogen strains .
  • Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .
  • Purity validation : Use LC-MS to rule out impurities (>95% purity threshold) .

Q. What mechanistic hypotheses explain its biological activity?

Proposed mechanisms include:

  • Enzyme inhibition : The α-ketoamide group may covalently bind catalytic serine residues in proteases (e.g., chymotrypsin-like activity) .
  • Receptor modulation : Piperazine moieties could interact with GPCRs (e.g., serotonin receptors) via hydrogen bonding and π-π stacking .
  • Validate via surface plasmon resonance (SPR) for binding kinetics or crystallography (e.g., resolving ligand-enzyme complexes) .

Q. What synthons and intermediates are critical for scalable synthesis?

Key building blocks include:

  • Indole-3-oxoacetate : Synthesized via Friedel-Crafts acylation of indole .
  • 4-Ethylpiperazine-propylamine : Prepared by alkylation of piperazine with 3-bromopropylamine, followed by ethylation .
  • Protect labile groups (e.g., Boc for amines) during multi-step sequences .

Q. What analytical challenges arise in characterizing this compound?

Challenges and solutions:

  • Tautomerism : Indole NH and keto groups may tautomerize; use 2D NMR (HSQC, HMBC) to confirm connectivity .
  • Solubility issues : Employ DMSO-d6 for NMR or co-crystallization agents for X-ray studies .
  • Chiral centers : Use chiral HPLC or vibrational circular dichroism (VCD) if asymmetric synthesis is attempted .

Q. How can in silico modeling guide further research?

Computational strategies:

  • Molecular docking : Predict binding poses with targets like acetylcholinesterase (PDB: 4XYZ) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
  • Validate with SAR studies : Modify substituents (e.g., piperazine ethyl vs. methyl) and correlate with activity .

Q. How does the compound’s stability vary under different storage conditions?

Conduct stress testing :

  • Thermal stability : Monitor degradation via TGA/DSC (e.g., >100°C decomposition).
  • Photostability : Expose to UV light (ICH Q1B guidelines) and analyze by HPLC .
  • Hydrolytic stability : Test in buffers (pH 1–13) to identify labile bonds (e.g., amide hydrolysis under acidic conditions) .

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